



# Application Notes and Protocols for Vamagloxistat (BBP-711) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Vamagloxistat |           |
| Cat. No.:            | B15136464     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vamagloxistat (also known as BBP-711) is an investigational, orally administered, small molecule inhibitor of glycolate oxidase (GO). It is being developed by BridgeBio Pharma for the treatment of conditions characterized by excess oxalate production, such as Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones.[1] PH1 is a rare genetic disorder caused by a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT), leading to the accumulation of glyoxylate, which is then converted to oxalate.[2][3] The subsequent excess oxalate can lead to the formation of kidney stones, nephrocalcinosis, and progressive renal failure.[2] Vamagloxistat aims to reduce the production of oxalate by inhibiting GO, a key enzyme in the metabolic pathway that produces glyoxylate.[1][4]

These application notes provide a comprehensive overview of the experimental design for clinical trials of **Vamagloxistat**, including detailed protocols for key experiments, a summary of available clinical data, and visualizations of the relevant biological pathway and experimental workflows.

## **Mechanism of Action and Signaling Pathway**

**Vamagloxistat** targets glycolate oxidase (GO), a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate.[4][5] In patients with PH1, the deficiency in AGT prevents the normal conversion of glyoxylate to glycine.[3] This leads to an accumulation of glyoxylate,



which is then converted to oxalate by lactate dehydrogenase (LDH).[4][5] By inhibiting GO, **Vamagloxistat** reduces the substrate available for oxalate synthesis, thereby lowering urinary oxalate levels. The accumulation of the substrate for GO, glycolate, is considered benign as it is highly soluble and readily excreted.[6]



Click to download full resolution via product page

Vamagloxistat Mechanism of Action Pathway.

## **Preclinical and Clinical Data Summary**

Preclinical studies in a mouse model of PH1 (Agxt-/- mice) demonstrated that oral administration of **Vamagloxistat** led to a significant reduction in urinary oxalate.[7] A Phase 1, randomized, double-blind, placebo-controlled, ascending-dose study in 92 healthy adult



volunteers has been completed.[1][8] The study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Vamagloxistat**.[8][9]

## Pharmacokinetic and Pharmacodynamic Data (Phase 1)

| Parameter                                | Single Ascending Dose (SAD)  | Multiple Ascending Dose (MAD)                        |
|------------------------------------------|------------------------------|------------------------------------------------------|
| Doses Evaluated                          | 40 mg to 3,000 mg[1]         | 75 mg to 1,000 mg[1]                                 |
| Time to Maximum Concentration (Tmax)     | ~2.5 hours[1]                | ~2 hours[8]                                          |
| Elimination Half-life (t1/2)             | ~26 hours[1]                 | ~28 hours[8]                                         |
| Plasma Glycolate Increase<br>(PD Marker) | 10-15 fold above baseline[1] | Mean maximal concentration of 100-200 μM on Day 7[8] |
| GO Inhibition (Predicted)                | >95% sustained inhibition[1] | Near-complete inhibition[8]                          |

Safety and Tolerability (Phase 1)

| Adverse Events                       | Frequency                                                             | Severity            |
|--------------------------------------|-----------------------------------------------------------------------|---------------------|
| Treatment-Emergent Adverse<br>Events | Low (15-34%)[1]                                                       | Mild or Moderate[1] |
| Clinically Significant Changes       | None observed in clinical laboratory measures, ECG, or vital signs[1] | -                   |

## **Experimental Protocols**

# Phase 1 Clinical Trial Protocol: Safety, Tolerability, PK, and PD of Vamagloxistat in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of **Vamagloxistat** in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.



Participant Population: Healthy male and female adults.

#### Methodology:

- Screening: Assess eligibility of participants based on inclusion and exclusion criteria.
- Randomization: Randomize eligible participants to receive Vamagloxistat or placebo.
- Dosing:
  - Single Ascending Dose (SAD) Cohorts: Administer a single oral dose of Vamagloxistat or placebo.
  - Multiple Ascending Dose (MAD) Cohorts: Administer multiple oral doses of Vamagloxistat or placebo once daily.
- Safety and Tolerability Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
- Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points postdosing to determine the plasma concentration of Vamagloxistat.
- Pharmacodynamic (PD) Sampling: Collect blood and urine samples to measure glycolate and oxalate levels as biomarkers of GO inhibition.
- Bioanalytical Methods:
  - Vamagloxistat Quantification: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure Vamagloxistat concentrations in plasma.
  - Glycolate and Oxalate Quantification: Employ validated bioanalytical assays to measure glycolate and oxalate concentrations in plasma and urine.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. bridgebio.com [bridgebio.com]
- 2. erknet.org [erknet.org]
- 3. WO2020257487A1 Glycolate oxidase inhibitors for the treatment of disease Google Patents [patents.google.com]
- 4. Searching glycolate oxidase inhibitors based on QSAR, molecular docking, and molecular dynamic simulation approaches PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of hepatic oxalate synthesis and their regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Starting Points for Human Glycolate Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Vamagloxistat (BBP-711) Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136464#experimental-design-for-vamagloxistat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com